(2,4-Diaminopteridin-6-yl)methanol

説明

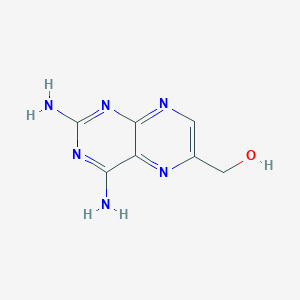

Structure

3D Structure

特性

IUPAC Name |

(2,4-diaminopteridin-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4/h1,14H,2H2,(H4,8,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNARAWTVHQHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10915479 | |

| Record name | (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-24-4, 57963-59-4, 73978-41-3 | |

| Record name | 2,4-Diamino-6-hydroxymethylpteridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-hydroxymethylpteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxymethyl-2,4-pteridinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057963594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Diaminopteridin-6-yl)methanol monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073978413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Amino-2-imino-2,3-dihydropteridin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-diaminopteridin-6-yl)methanol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-diaminopteridine-6-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINO-6-HYDROXYMETHYLPTERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RU16O4RO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Diaminopteridin 6 Yl Methanol

Direct Synthesis Routes for (2,4-Diaminopteridin-6-yl)methanol

The synthesis of this compound can be achieved through several direct routes, primarily involving the construction of the pteridine (B1203161) ring system from pyrimidine (B1678525) precursors or the modification of existing pteridine cores.

Multi-Step Synthesis from Precursor Pteridine Derivatives

A common and effective method for the synthesis of this compound involves a multi-step process starting from 2,4,5,6-tetraaminopyrimidine (B94255). This precursor is condensed with dihydroxyacetone in the presence of air and water. google.com This reaction, a type of cyclization, forms the pyrazine (B50134) ring of the pteridine system, directly installing the hydroxymethyl group at the 6-position.

The reaction is typically carried out under controlled pH conditions, often in a slightly acidic to neutral medium, to facilitate the condensation and subsequent aromatization of the pteridine ring. google.com The use of 2,4,5,6-tetraaminopyrimidine hydrochloride, generated by treating the corresponding sulfite (B76179) salt with hydrochloric acid, is a key step in ensuring the purity and stability of the pyrimidine precursor. google.com

Hydrolysis of Halogenated Pteridine Intermediates to Yield this compound

An alternative approach involves the hydrolysis of a halogenated pteridine intermediate. For instance, 6-chloropterin can be hydrolyzed to xanthopterin (B1683600) under basic conditions, demonstrating the susceptibility of the 6-position to nucleophilic substitution. sci-hub.se While direct displacement of a chloro group at the 6-position with a hydroxymethyl group is not the primary route, the reactivity of such halogenated intermediates is a cornerstone of pteridine chemistry.

A more direct transformation involves the reaction of 2,4-diamino-6-chloromethylpteridine (B1208208) hydrochloride with thionyl chloride to yield the corresponding 6-chloromethylpteridine. google.com This intermediate can then be subjected to nucleophilic substitution reactions. While not a direct hydrolysis to the hydroxymethyl group, this highlights the utility of halogenated pteridines in accessing a range of 6-substituted derivatives.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include:

pH Control: Maintaining the pH in the range of 5.3 to 5.5 is crucial during the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone to prevent side reactions and isomerization. google.com

Temperature: Higher temperatures, often at or above 120°C, can help to minimize the formation of side products. However, conducting the reaction under an inert atmosphere is necessary at elevated temperatures to prevent oxidation.

Reactant Purity: The purity of the starting materials, particularly the 2,4,5,6-tetraaminopyrimidine, is critical for obtaining a high-purity final product. google.com

| Parameter | Optimal Condition | Rationale |

| pH | 5.3 - 5.5 | Prevents side reactions and isomerization. google.com |

| Solvent | Acetic Acid | Enhances protonation of intermediates. |

| Temperature | ≥120°C | Reduces side reactions, requires inert atmosphere. |

Role of this compound as a Key Synthetic Intermediate

The utility of this compound extends beyond its direct biological activity; it is a fundamental precursor in the synthesis of more complex and potent molecules.

Precursor to Biologically Active Molecules

This compound serves as a starting material for a diverse array of biologically active compounds. Its hydroxymethyl group can be readily oxidized to formyl and carboxyl derivatives, or it can be converted to a more reactive leaving group, such as a halide, to facilitate further nucleophilic substitutions. This versatility allows for the introduction of various functional groups at the 6-position, leading to the generation of extensive compound libraries for drug discovery. nih.gov For instance, it is a known impurity of Methotrexate (B535133), designated as Methotrexate EP Impurity A, highlighting its structural relationship to this important drug. cookechem.comchemicalbook.com

Intermediate in Antifolate Synthesis

Perhaps the most significant application of this compound is its role as a key intermediate in the synthesis of antifolates, a class of drugs that inhibit the action of folic acid. nih.gov Folic acid is essential for the synthesis of nucleic acids, and its antagonists are widely used in cancer chemotherapy and for treating certain autoimmune diseases.

A critical step in many antifolate syntheses is the conversion of the hydroxymethyl group of this compound to a bromomethyl or chloromethyl group. For example, reaction with thionyl chloride converts it to 2,4-diamino-6-chloromethylpteridine hydrochloride. google.com This halogenated intermediate is then reacted with a p-aminobenzoylglutamate derivative to construct the core structure of drugs like Methotrexate. nih.govmdpi.com

Furthermore, research has explored the potential of this compound and its derivatives as precursors for the de novo synthesis of antifolates within target organisms, such as the malaria parasite Plasmodium falciparum. h1.coresearchgate.net The hypothesis is that the parasite can metabolically convert these precursors into potent dihydrofolate reductase (DHFR) inhibitors like methotrexate. h1.coresearchgate.net This approach offers a novel strategy for developing selective antimalarial drugs.

| Antifolate Drug | Precursor | Key Transformation |

| Methotrexate | This compound | Conversion to 2,4-diamino-6-bromomethylpteridine or 2,4-diamino-6-chloromethylpteridine followed by coupling with a p-(N-methyl)-aminobenzoyl-L-glutamate derivative. google.comnih.govmdpi.com |

| Pralatrexate | This compound derivative | Involves the construction of a pteridine core with a modified side chain at the 6-position. mdpi.com |

Conversion to Halogenated Pterin (B48896) Analogs for Further Derivatization

The conversion of this compound to its halogenated analogs is a critical step for subsequent derivatization, as the halogen serves as a good leaving group for nucleophilic substitution reactions. Primarily, the hydroxyl group of the hydroxymethyl moiety is replaced by a chlorine or bromine atom.

One common method for chlorination involves treating this compound with thionyl chloride (SOCl₂). google.com In a typical procedure, the pteridine is added to thionyl chloride at room temperature, and the reaction is stirred for an extended period, sometimes with heating, to ensure complete conversion. google.com The resulting product, 2,4-diamino-6-chloromethylpteridine hydrochloride, can be isolated as a crystalline solid. google.com

For bromination, a combination of N-Bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) is an effective reagent system. Another approach involves reacting the hydrobromide salt of this compound with triphenyldibromophosphorane (Ph₃PBr₂). google.com This reaction effectively converts the hydroxymethyl group to a bromomethyl group, yielding 2,4-diamino-6-bromomethylpteridine, which is often used directly in subsequent steps. google.com

These halogenated intermediates are significantly more reactive than the starting alcohol, making them valuable for the synthesis of more complex molecules. google.com

| Starting Material | Reagent(s) | Product | Reference |

| This compound | Thionyl chloride (SOCl₂) | 2,4-Diamino-6-chloromethylpteridine hydrochloride | google.com |

| This compound | N-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃) | 2,4-Diamino-6-bromomethylpteridine | |

| This compound hydrobromide | Triphenyldibromophosphorane (Ph₃PBr₂) | 2,4-Diamino-6-bromomethylpteridine hydrobromide | google.com |

Derivatization Strategies Utilizing the this compound Scaffold

The this compound molecule offers several sites for chemical modification, allowing for the creation of a diverse range of derivatives. These modifications can be broadly categorized into reactions at the hydroxymethyl group, alterations of the core pteridine ring system, and conjugation to other molecular moieties.

Chemical Modifications at the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group is a key site for derivatization. Besides the halogenation reactions previously discussed, this group can undergo oxidation to yield other functional groups. For instance, controlled oxidation can convert the hydroxymethyl group into a formyl group (-CHO) or further to a carboxyl group (-COOH). These transformations introduce new reactive handles for further conjugation or to modulate the electronic properties of the pteridine system.

| Modification | Reagents/Conditions | Resulting Functional Group |

| Halogenation | Thionyl chloride or Triphenyldibromophosphorane | -CH₂Cl or -CH₂Br |

| Oxidation | Oxidizing agents | -CHO (formyl) or -COOH (carboxyl) |

Alterations to the Diaminopteridine Core

The diaminopteridine core itself can be chemically altered, particularly at the two amino groups. These amino groups can participate in substitution reactions. A notable transformation is the reaction with triphenyldibromophosphorane, which not only brominates the hydroxymethyl group but also converts the amino groups into phosphazino groups. google.com This results in the formation of 2,4-bis(triphenylphosphazino)-6-bromomethylpteridine hydrobromide. google.com This modification temporarily protects the amino groups and alters their reactivity, which can be strategic in a multi-step synthesis. google.com

Conjugation Chemistry for Advanced Compounds

A primary use of this compound derivatives is in conjugation chemistry to build larger, more complex molecules. The halogenated intermediates, such as 2,4-diamino-6-bromomethylpteridine or its chlorinated counterpart, are key for this purpose. google.comgoogle.com

A prominent example is in the synthesis of methotrexate. In this process, 2,4-diamino-6-chloromethylpteridine hydrochloride is reacted with the diethyl ester of N-(p-methylamino)benzoylglutamic acid. The reaction, often facilitated by a catalyst like potassium iodide in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), proceeds via an SN2 displacement of the chloride. google.com

Similarly, the 2,4-bis(triphenylphosphazino)-6-bromomethylpteridine hydrobromide intermediate can be reacted with ethyl N-(p-methylamino)benzoylglutamate. google.com Subsequent hydrolysis of the phosphazino groups and the ester yields methotrexate. google.com These conjugation strategies highlight the role of this compound as a foundational building block for complex biologically relevant molecules.

| Pteridine Derivative | Conjugation Partner | Resulting Conjugate (or precursor) |

| 2,4-Diamino-6-chloromethylpteridine hydrochloride | Diethyl N-(p-methylamino)benzoylglutamate | Diethyl N-[4-[((2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-glutamate |

| 2,4-bis(triphenylphosphazino)-6-bromomethylpteridine hydrobromide | Ethyl N-(p-methylamino)benzoylglutamate | Phosphazino derivative of ethyl methotrexate ester |

Biological Activity and Pharmacological Significance of 2,4 Diaminopteridin 6 Yl Methanol and Its Derivatives

Enzyme Inhibition Studies

Dihydrofolate Reductase (DHFR) Inhibition by (2,4-Diaminopteridin-6-yl)methanol Analogs

Analogs built upon the 2,4-diaminopteridine (B74722) or the structurally related 2,4-diaminopyrimidine (B92962) core are renowned for their ability to inhibit Dihydrofolate Reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate (FH2) to tetrahydrofolate (FH4) using NADPH as a cofactor. nih.gov This inhibitory action is the basis for the therapeutic effects of well-known drugs like methotrexate (B535133) and trimethoprim (B1683648).

Analogs of this compound function as competitive inhibitors of DHFR, binding to the enzyme's active site and preventing the binding of the natural substrate, dihydrofolate. The 2,4-diamino substitution pattern on the heterocyclic ring is a crucial pharmacophore for this activity. This arrangement allows the inhibitor to mimic the binding of dihydrofolate and form strong interactions with key residues in the active site.

A common feature of this binding is an interaction between the 2-amino group of the inhibitor and a highly conserved, negatively charged glutamic acid residue (Glu-30 in human DHFR). nih.gov This interaction acts as an anchor, positioning the inhibitor within the active site. nih.gov Further stabilization can occur through π-π stacking interactions with phenylalanine residues (e.g., Phe-34). nih.gov The inhibition kinetics can be complex; for instance, methotrexate and its 5-deaza analogue demonstrate a slow, tight-binding inhibition mechanism that involves the initial rapid formation of an enzyme-NADPH-inhibitor complex, followed by a slow conformational change (isomerization) of this complex. This slow isomerization results in a very stable final complex and potent inhibition.

Table 1: Inhibition of human Dihydrofolate Reductase (hDHFR) by Trimethoprim Analogs This interactive table presents the half-maximal inhibitory concentration (IC₅₀) values for selected trimethoprim analogs, highlighting the impact of structural modifications on inhibitory potency against hDHFR.

| Compound | Structure | IC₅₀ (µM) |

|---|---|---|

| Trimethoprim (TMP) | 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine | >60 |

| Analog 2 | N-(4-((2,4-diaminopyrimidin-5-yl)methyl)-3-methoxyphenyl)acetamide | 1.83 |

| Analog 6 | N-(4-((2,4-diaminopyrimidin-5-yl)methyl)-3,5-dimethoxyphenyl)acetamide | 3.58 |

| Analog 13 | 1-(4-((2,4-diaminopyrimidin-5-yl)methyl)-3-methoxyphenyl)-3-(3-nitrophenyl)urea | 2.11 |

| Analog 14 | 1-(4-((2,4-diaminopyrimidin-5-yl)methyl)-3-methoxyphenyl)-3-(4-nitrophenyl)urea | 2.50 |

| Analog 16 | 1-(4-((2,4-diaminopyrimidin-5-yl)methyl)-3,5-dimethoxyphenyl)-3-(3-nitrophenyl)urea | 3.20 |

Data sourced from MDPI nih.gov.

The primary consequence of DHFR inhibition is the disruption of tetrahydrofolate (FH4) synthesis. nih.gov FH4 and its derivatives, collectively known as the reduced folate pool, are essential one-carbon donors for numerous biosynthetic reactions. nih.gov Specifically, these cofactors are required for the synthesis of purine (B94841) nucleotides and thymidylate, a critical component of DNA. By blocking the regeneration of FH4 from FH2, DHFR inhibitors cause a depletion of these vital cofactors. nih.gov This cessation of nucleotide synthesis directly inhibits DNA and RNA production, ultimately leading to the arrest of cell growth and proliferation, a state known as "thymineless death" in bacteria. nih.gov

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition by Conjugates of this compound

In bacteria and other microorganisms, the folate pathway begins with the synthesis of dihydropteroate from para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), a reaction catalyzed by Dihydropteroate Synthase (DHPS). Sulfonamide antibiotics function by competing with pABA for the DHPS active site. To enhance potency, researchers have synthesized direct conjugates of this compound with various sulfonamides.

Conjugates formed by linking the this compound moiety to a sulfonamide are designed to be powerful antagonists of the folate pathway. These hybrid molecules act as competitive inhibitors of DHPS, occupying both the pterin (B48896) and the pABA binding pockets within the enzyme's active site simultaneously. The pterin portion of the conjugate serves as a high-affinity anchor, enhancing the binding and inhibitory activity compared to the sulfonamide alone. Crystallographic studies of a potent conjugate bound to Yersinia pestis DHPS confirmed that its binding mode is very similar to that of the natural enzymatic product, pteroic acid. This on-target, anti-folate mechanism demonstrates that the conjugates are not mere dead-end products but are effective inhibitors of a crucial step in folate biosynthesis, leading to appreciable antibacterial activity.

Table 2: Inhibition of B. anthracis Dihydropteroate Synthase (DHPS) by this compound-Sulfonamide Conjugates This interactive table shows the half-maximal inhibitory concentration (IC₅₀) values for selected pterin-sulfonamide conjugates against DHPS from *Bacillus anthracis, measured in the presence of pyrophosphate (PPi).*

| Conjugate Name | Structure | IC₅₀ (µM) |

|---|---|---|

| Pterin-Sulfamethoxazole (15) | This compound linked to Sulfamethoxazole | 3.4 |

| Pterin-Sulfadimethoxine (19) | This compound linked to Sulfadimethoxine | 1.9 |

Data sourced from ACS Infectious Diseases.

Pteridine (B1203161) Reductase 1 (PTR1) Inhibition by Derivatives

Derivatives of the this compound scaffold have been identified as potent inhibitors of Pteridine Reductase 1 (PTR1), an enzyme crucial for folate metabolism in trypanosomatid parasites like Leishmania. nih.gov These parasites can evade the effects of classical dihydrofolate reductase (DHFR) inhibitors by utilizing PTR1 as a metabolic bypass to produce reduced folates. nih.gov This makes PTR1 an attractive target for antiparasitic drug development.

Research has shown that compounds with a 2,4-diaminopteridine core can be potent inhibitors of Leishmania major PTR1 (LmPTR1). For instance, certain derivatives have demonstrated submicromolar inhibitory activity, with Kᵢ values as low as 0.04 µM. nih.gov Further studies on Leishmania chagasi have identified 2,4-diaminoquinazoline derivatives as selective inhibitors of LcPTR1, with Kᵢ values in the low micromolar range. nih.govh1.co The design of these inhibitors often involves modifying the tail region of the pteridine structure to optimize interactions with hydrophobic, aromatic, and positively charged residues within the enzyme's active site. nih.gov

Dual-Targeting Strategies in Antiparasitic Research

The presence of the PTR1 bypass mechanism in parasites necessitates a more comprehensive approach than targeting DHFR alone. nih.gov Consequently, a key strategy in modern antiparasitic research is the dual inhibition of both DHFR and PTR1. nih.govaacrjournals.org This approach aims to create a synergistic effect that is lethal to the parasite and may prevent the emergence of drug-resistant strains. nih.gov

Compounds containing a 2,4-diaminopyrimidine or 2,4-diaminopteridine skeleton have been investigated as dual inhibitors because of their chemical similarity to the natural substrates of both enzymes. nih.govnih.gov Studies have successfully identified 2,4-diaminopyrimidine derivatives that act as low-micromolar competitive inhibitors of both LcPTR1 and LcDHFR-TS (the bifunctional dihydrofolate reductase-thymidylate synthase in Leishmania). nih.govh1.co For example, some derivatives exhibit Kᵢ values for LcPTR1 between 1.50-2.30 µM and for LcDHFR between 0.28-3.00 µM. nih.govh1.co This dual-action strategy is considered a crucial advancement in the development of new chemotherapies against infections like leishmaniasis. aacrjournals.org

Antineoplastic Activity Research

The antifolate properties of this compound derivatives are also central to their use in cancer chemotherapy. By inhibiting DHFR, these compounds disrupt the supply of nucleotides required for the rapid replication of cancer cells, leading to cell cycle arrest and apoptosis. nih.gov

Cellular and Preclinical Investigations of this compound-Derived Antifolates

Cell Line Growth Inhibition Studies

The antineoplastic potential of this compound derivatives has been extensively validated through in vitro studies across various cancer cell lines. These antifolates potently inhibit the growth of malignant cells. For example, the derivative 2,4-Diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP) was found to inhibit the growth of cultured cells with an efficacy comparable to the established anticancer drug Methotrexate. researchgate.net

Another novel lipid-soluble antifolate, a 2,4-diamino-pyrido[2,3-d]pyrimidine derivative known as BW301U, demonstrated superior activity in certain cell lines, inhibiting the growth of human lymphoblastoid WIL-2 cells by 50% at a concentration of 0.025 µM, whereas Methotrexate required a concentration of 0.045 µM for the same effect. nih.gov Furthermore, BW301U was approximately 1000 times more effective than Methotrexate at inhibiting DNA synthesis in a mouse cell line that overproduces a Methotrexate-resistant form of DHFR. nih.gov In preclinical evaluations against neuroblastoma, the derivative Pralatrexate showed a potency ten-fold stronger than Methotrexate, as measured by IC50 values. mdpi.com

Tumor Model Efficacy Assessments

Similarly, the efficacy of Methotrexate has been demonstrated in various tumor models. In murine models of MC38 colon carcinoma and B16 F0 melanoma, a nanoconjugate of Methotrexate (HES-MTX) at a dose of 20 mg/kg was found to be more effective at inhibiting tumor growth than the parent drug alone. In preclinical studies on high-risk neuroblastoma, Pralatrexate not only inhibited cell growth in 2D and 3D cultures but also demonstrated efficacy in an ex vivo model using patient-derived xenografts (PDXs), which are known to closely parallel clinical outcomes. nih.gov These findings underscore the significant potential of these compounds in repressing tumorigenesis and tumor progression. nih.gov

Clinical Relevance and Research of this compound Derivatives (e.g., Pralatrexate, Methotrexate)

The preclinical success of this compound derivatives has led to the clinical development and approval of prominent drugs like Methotrexate and Pralatrexate.

Methotrexate , originally developed as an anticancer agent, is now a cornerstone therapy for a variety of cancers and autoimmune diseases. It was first used successfully to treat childhood leukemia and is now a primary chemotherapeutic option for leukemias, lymphomas, osteosarcomas, and cancers of the breast, head, and neck. Its development as a therapy for rheumatoid arthritis evolved from case reports to placebo-controlled studies, establishing it as a major disease-modifying anti-rheumatic drug (DMARD). Numerous clinical trials supported by the National Cancer Institute (NCI) continue to investigate new and more effective ways to use Methotrexate in treating various cancers. mdpi.com

Pralatrexate is a newer antifolate specifically designed for enhanced cellular uptake and intracellular retention compared to Methotrexate. nih.gov It was rationally designed to have a high affinity for the reduced folate carrier (RFC-1) and the enzyme folylpolyglutamate synthetase (FPGS). This design leads to a rate of influx into cells that is approximately 14 times that of Methotrexate. Pralatrexate is the first drug approved by the U.S. Food and Drug Administration for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). Approval was based on a pivotal Phase II trial that demonstrated durable responses in patients. Ongoing Phase III clinical trials are further evaluating its efficacy compared to other single-agent treatments.

Investigations in Lymphoma and Solid Tumors

This compound, a notable impurity in the chemotherapeutic agent Methotrexate, has been a subject of research for its own biological activities, particularly in oncology. Its structural similarity to folic acid allows it to interact with enzymes crucial for cell growth. Studies have explored its potential therapeutic properties against various cancers.

The primary mechanism of its anticancer activity involves the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cellular proliferation. By binding to the active site of DHFR, the compound blocks the reduction of dihydrofolate to tetrahydrofolate, leading to a depletion of nucleotides necessary for DNA replication and ultimately inhibiting the growth of rapidly dividing cancer cells. Laboratory studies have demonstrated that this inhibition results in reduced proliferation of cancer cells.

Research has included investigations into its efficacy in several types of malignancies. It has been incorporated into formulations aimed at treating relapsed and refractory peripheral T-cell lymphoma. Beyond lymphoma, its potential application has been examined in a range of solid tumors due to its fundamental role in disrupting cancer cell proliferation.

Table 1: Investigated Cancer Applications for this compound

| Cancer Type | Research Focus |

|---|---|

| Lymphoma | Included in formulations for relapsed/refractory peripheral T-cell lymphoma. |

| Lung Cancer | Investigated for inhibiting cancer cell proliferation. |

| Bladder Cancer | Investigated for inhibiting cancer cell proliferation. |

| Breast Cancer | Investigated for inhibiting cancer cell proliferation. |

Antimicrobial and Antiviral Activity Research

The research into the antimicrobial properties of this compound is primarily centered on its role as a structural precursor for more complex antimicrobial agents. nih.gov It serves as a key intermediate in the synthesis of pterin-sulfonamide conjugates, which are designed to function as antimicrobial drugs.

While much of the focus has been on its antibacterial and antiparasitic potential, the exploration of its direct antiviral activity is less documented in comparison. The primary strategy has been to use its pteridine core as a scaffold to build molecules that interfere with microbial metabolic pathways. nih.gov For instance, research has been conducted on its potential against the protozoan parasite Plasmodium falciparum, the causative agent of malaria. nih.gov In this context, it is hypothesized that the parasite's metabolic machinery can convert the compound into a potent inhibitor of a key enzyme, dihydrofolate reductase (DHFR). nih.gov This approach leverages the differences between host and pathogen metabolic pathways.

Antibacterial Action through Folate Pathway Disruption

The antibacterial effect of compounds derived from this compound is rooted in the disruption of the microbial folate synthesis pathway. nih.gov This pathway is essential for bacteria to produce tetrahydrofolate, a vital cofactor for the synthesis of nucleotides (like dTMP) and certain amino acids required for bacterial growth and division. nih.gov Since humans obtain folate from their diet and lack this synthesis pathway, it represents an ideal target for selective antibacterial agents. nih.gov

Blockade of this pathway leads to what is described as a "thymine-less death" for the bacterial cell. nih.gov this compound contributes to this disruption in two main ways:

Inhibition of Dihydropteroate Synthase (DHPS): The compound serves as a crucial starting material for creating pterin-sulfonamide conjugates. These synthesized molecules are designed to mimic the natural substrate (para-aminobenzoic acid) of the DHPS enzyme, a critical component in the folate pathway, thereby inhibiting it. nih.gov

Formation of Dihydrofolate Reductase (DHFR) Inhibitors: In some pathogens, such as the malaria parasite Plasmodium falciparum, it is proposed that this compound can be taken up by the cell and converted de novo into potent DHFR inhibitors like aminopterin. nih.gov This blocks a subsequent step in the same metabolic pathway. nih.govnih.gov

Table 2: Key Enzymes in the Folate Pathway Targeted by this compound-based Agents

| Enzyme | Function | Mechanism of Inhibition |

|---|---|---|

| Dihydropteroate Synthase (DHPS) | Catalyzes the formation of 7,8-dihydropteroate from PABA. nih.gov | Inhibited by pterin-sulfonamide conjugates synthesized from this compound. |

| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate to the active tetrahydrofolate. nih.gov | Inhibited by compounds like aminopterin, which can be synthesized de novo from this compound within the pathogen. nih.gov |

Exploration of Broad-Spectrum Potential

The potential for this compound and its derivatives to act as broad-spectrum antimicrobial agents stems from the fundamental nature of the folate pathway they target. This pathway is conserved across a wide range of bacteria and some protozoan parasites. nih.govnih.gov

The versatility of this compound as a chemical intermediate allows for the synthesis of a diverse library of pterin-sulfonamide conjugates, potentially active against various microbes. Furthermore, the ability to target different enzymes within the same essential pathway (DHPS and DHFR) provides multiple avenues for antimicrobial action. nih.gov The demonstrated activity against both bacteria and protozoa like Plasmodium falciparum underscores this broad-spectrum potential. nih.gov The development of new bithiazole derivatives has also shown promise for broad-spectrum activity against both viruses and bacteria, highlighting an ongoing area of research for compounds that can tackle complex infections. rsc.org

Anti-inflammatory and Immunosuppressive Research Involving this compound Derivatives

Research has indicated that derivatives of the 2,4-diaminopteridine scaffold possess significant anti-inflammatory and immunosuppressive properties. The parent compound, this compound, has been noted for its immunosuppressive activity, which is linked to its ability to inhibit nucleotide synthesis pathways.

More specific investigations have been carried out on a series of novel N-substituted 2,4-diaminopteridine derivatives. nih.gov These compounds have been identified as a new class of radical scavengers and inhibitors of soybean lipoxygenase (LOX), an enzyme involved in inflammatory processes. nih.gov The anti-inflammatory effects of these derivatives have been demonstrated in animal models.

Table 3: Research Findings on Anti-inflammatory Pteridine Derivatives

| Derivative | Target/Model | Key Findings |

|---|---|---|

| N-substituted 2,4-diaminopteridines | Soybean Lipoxygenase (LOX) | Potent inhibitors with IC50 values as low as 100 nM. nih.gov |

| Various pteridine derivatives | Rat model of colitis | Showed efficacy at low concentrations (0.01 mmol/kg) with minimal tissue damage. nih.gov |

| 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine | Rat paw edema model | Exhibited potent anti-inflammatory activity, reducing edema by 41% at 0.01 mmol/kg. nih.gov |

| 2-Amino-4-piperazin-1-yl-6-(3,4-dimethoxyphenyl)-pteridines | General Research | Noted to possess both immunosuppressive and anti-inflammatory properties. nih.gov |

These findings suggest that the 2,4-diaminopteridine core is a promising scaffold for developing new therapeutic agents for treating inflammatory conditions, including inflammatory bowel disease. nih.gov

Structure Activity Relationship Sar Studies of 2,4 Diaminopteridin 6 Yl Methanol Derivatives

Conformational Analysis and Ligand-Target Interactions

The biological activity of pteridine (B1203161) derivatives is intrinsically linked to their three-dimensional conformation and the specific non-covalent interactions they form within the active site of their target enzymes. Understanding these interactions at an atomic level is fundamental to elucidating their mechanism of action and designing more effective analogues.

Crystallographic Structure Determination of Pteridine Derivatives in Complex with Enzymes

X-ray crystallography has been an indispensable tool for visualizing the binding of pteridine derivatives to their enzyme targets, providing high-resolution snapshots of the ligand-receptor complexes. These structural studies have been particularly insightful for understanding the inhibition of pteridine reductase 1 (PTR1), an enzyme crucial for the folate salvage pathway in parasites like Trypanosoma brucei and Leishmania major. nih.govresearchgate.netresearchgate.netnih.gov

The determination of crystal structures of PTR1 in complex with various pteridine-based inhibitors has confirmed predicted binding modes and guided further lead optimization. acs.org For instance, the crystal structure of a 2-amino-6-chlorobenzimidazole (B1294662) derivative bound to T. brucei PTR1 was resolved, validating the binding orientation predicted by virtual screening. nih.gov Similarly, extensive crystallographic studies on L. major PTR1 have detailed the active-site rearrangements that occur upon binding of substrates and inhibitors. nih.gov The active site of PTR1 is a large, solvent-exposed pocket that accommodates the cofactor (NADP+/NADPH) and the pteridine ligand. nih.gov The resolution of these complex structures, often between 1.6 and 2.4 Å, allows for a detailed analysis of the hydrogen bonds, π-stacking, and other interactions that anchor the inhibitor in the active site. researchgate.net

| PDB ID | Enzyme | Ligand/Substrate | Resolution (Å) | Key Findings |

| Varies | T. brucei PTR1 | Pteridine Inhibitors | 1.6 - 2.4 | Reveals specific inhibitor-enzyme interactions and species-specific differences. researchgate.net |

| Varies | L. major PTR1 | Folic Acid | High | Shows active-site rearrangements upon binding of a conjugated substrate. nih.gov |

| Not Specified | T. brucei PTR1 | 2-amino-6-chlorobenzimidazole | High | Confirmed the binding mode predicted by virtual screening. acs.orgnih.gov |

Elucidation of Binding Modes (e.g., MTX-like binding)

The binding modes of pteridine derivatives can vary significantly depending on the specific ligand and the target enzyme. A classic example is the binding of Methotrexate (B535133) (MTX), a potent inhibitor of dihydrofolate reductase (DHFR), which serves as a foundational model for inhibitor design. nih.govacs.org In many enzymes, including PTR1, the binding orientation of MTX is distinct from that of natural substrates like folate. nih.govacs.org

The pteridine ring of MTX typically flips 180° relative to the orientation of folate in the active site of PTR1. nih.govacs.org This reorientation allows for the maximization of favorable hydrogen bonding interactions. For example, in the MTX-like binding mode with PTR1, the N8 atom of the pteridine ring interacts with the cofactor's pyrophosphate group via a water molecule, while the N4 atom donates a hydrogen bond to the hydroxyl group of a tyrosine residue (e.g., Tyr174). nih.govacs.org In contrast, when substrates like folate bind, their pterin (B48896) O4 accepts hydrogen bonds from other residues. nih.gov The p-aminobenzoyl and glutamate (B1630785) moieties of MTX also form critical interactions that contribute to its high binding affinity. Resonance Raman spectroscopy studies have confirmed that the pteridine ring of MTX is protonated when bound to DHFR, which is not the case for folate, and this protonation contributes to the high affinity of MTX for the enzyme. nih.gov This detailed understanding of the MTX-like binding mode provides a robust framework for designing novel inhibitors that can effectively mimic these key interactions. nih.govacs.org

Role of Specific Pteridine Core Positions in Activity

The substituents at various positions on the 2,4-diaminopteridine (B74722) core play a critical role in determining the inhibitory potency and selectivity of the derivatives. The 2,4-diamino substitution is a common feature in many potent DHFR and PTR1 inhibitors, forming key hydrogen bonds within the enzyme active sites.

Modifications at the C6 and C7 positions of the pteridine scaffold have been a primary focus for generating derivatives with improved affinity and selectivity. nih.govacs.org The introduction of a hydroxymethyl group at the C6 position, as seen in (2,4-Diaminopteridin-6-yl)methanol, provides a handle for further chemical elaboration. Structure-based design efforts have utilized the C6 and C7 positions as branch points to introduce new functionalities that can form additional interactions with the target enzyme. nih.govacs.org

The nitrogen atoms within the pteridine ring are also crucial for binding. The N8 atom, for instance, can act as a hydrogen bond acceptor, while the N5 position is also accessible for interactions. nih.govacs.org The differential ability of the Tyr174 hydroxyl group in PTR1 to act as either a hydrogen bond donor or acceptor allows it to interact favorably with different pteridine orientations, such as with the N8 of biopterin (B10759762) (acceptor) or the N4 of MTX (donor). acs.org These specific interactions highlight the importance of the electronic properties and hydrogen bonding potential of each position on the pteridine ring system for achieving high-affinity binding. nih.govontosight.ai

Computational Approaches to SAR

Computational methods have become integral to the study of structure-activity relationships, enabling the rapid screening of large compound libraries and providing predictive models for inhibitor potency and selectivity.

Fragment-Based Design and Molecular Docking Studies

Fragment-based drug discovery (FBDD) coupled with molecular docking has proven to be a powerful strategy for identifying novel pteridine-based inhibitors. acs.orgnih.gov This approach begins with the in silico screening of libraries containing low molecular weight fragments (typically <300 Da). acs.org These fragments are computationally docked into the active site of the target enzyme, such as PTR1. acs.orgnih.gov

A typical workflow involves:

Virtual Screening: A large library of fragments is docked into the enzyme's binding site using programs like DOCK 3.5. acs.org

Pose Filtering: The resulting binding poses are filtered based on key pharmacophoric features, such as hydrogen bonds with specific residues (e.g., Ser95, Tyr174) and the cofactor, as well as π-stacking interactions with residues like Phe97. nih.gov

Hit Identification: Compounds that satisfy the pharmacophore hypothesis are selected for experimental validation. acs.orgnih.gov

This strategy led to the discovery of novel aminobenzothiazole and aminobenzimidazole scaffolds as PTR1 inhibitors, which were distinct from previously known inhibitor classes. acs.orgnih.gov Subsequent crystallographic analysis of a hit compound confirmed the accuracy of the predicted binding mode, demonstrating the synergy between computational design and experimental validation in deriving SAR. researchgate.netnih.gov

In Silico Prediction of Inhibitory Activities and Selectivity

In silico models are increasingly used to predict the biological activity of novel compounds before their synthesis, saving time and resources. nih.govnih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling and deep learning (DL) are employed to build predictive models based on the physicochemical properties and structural features of known inhibitors. nih.gov

For instance, QSAR-based virtual screening has been used to predict the inhibitory activity of methotrexate derivatives against DHFR. nih.gov These models can establish a mathematical relationship between the chemical structure and the biological activity (e.g., pIC50), allowing for the prediction of potency for new analogues. nih.gov Similarly, pharmacophore-based virtual screening has been successfully used to identify natural product inhibitors of Leishmania major PTR1. nih.gov In this approach, a 3D pharmacophore model is generated based on the key interactions of known inhibitors in the active site, which is then used to screen databases for new compounds with matching features. nih.gov The hits identified through this in silico process are then subjected to molecular docking and subsequent in vitro testing to confirm their activity, with high hit rates often observed. nih.gov These computational predictions, when combined with experimental data, provide a comprehensive understanding of the SAR and guide the design of inhibitors with enhanced activity and selectivity. nih.gov

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives are intricately linked to the nature of the substituents at various positions on the pteridine ring. Researchers have systematically altered these substituents to probe the binding pockets of target enzymes and optimize pharmacological profiles.

Modifications at the C-6 Position and their Pharmacological Implications

The C-6 position of the 2,4-diaminopteridine nucleus has been a focal point for chemical modification, with studies revealing its critical role in determining inhibitory potency and selectivity. The nature of the substituent at this position can significantly influence interactions with the target enzyme's active site.

Research on a series of 4-amino pteridine derivatives as inhibitors of neuronal nitric oxide synthase (NOS-I) has demonstrated that the introduction of bulky, hydrophobic substituents at the C-6 position can markedly enhance inhibitory activity. nih.gov For instance, the substitution of a phenyl group at this position in reduced 4-amino-5,6,7,8-tetrahydropteridines led to a significant increase in inhibitory potency, suggesting favorable hydrophobic interactions within the enzyme's pterin binding site. nih.gov

In a study focused on inducible nitric oxide synthase (iNOS) inhibition, a variety of substituted 2,4-diaminopteridine derivatives were synthesized and evaluated. The results indicated that modifications at the C-6 position, among others, were crucial for potent inhibitory activity. Several of the synthesized compounds exhibited inhibitory potencies against iNOS that were comparable to or even stronger than methotrexate, a well-known antifolate drug. This underscores the therapeutic potential of C-6 modified 2,4-diaminopteridine derivatives as anti-inflammatory agents.

A systematic investigation into a series of 2,4-diaminopteridine derivatives revealed that the nature of the substituent at the C-6 position directly influences their inhibitory activity against iNOS. The following table summarizes the inhibitory activities of selected C-6 substituted compounds:

| Compound | R (Substituent at C-6) | iNOS Inhibition IC50 (µM) |

| 10a | H | Similar to Methotrexate |

| 10b | CH3 | 18.85 |

| 10c | C2H5 | Stronger than Methotrexate |

| 10d | n-C3H7 | Similar to Methotrexate |

| 10e | i-C3H7 | Similar to Methotrexate |

| 10f | n-C4H9 | Stronger than Methotrexate |

| 10g | i-C4H9 | Stronger than Methotrexate |

| 10h | Phenyl | Similar to Methotrexate |

| 10i | 4-Methylphenyl | 24.08 |

| 10j | 4-Methoxyphenyl | Stronger than Methotrexate |

| 10k | 4-Chlorophenyl | Stronger than Methotrexate |

| 10l | 4-Nitrophenyl | Similar to Methotrexate |

Data sourced from a study on substituted 2,4-diaminopteridine derivatives as iNOS inhibitors.

These findings collectively highlight the C-6 position as a key determinant of the pharmacological profile of this compound derivatives, offering a strategic handle for the design of potent and selective enzyme inhibitors.

Stereochemical Influence on Biological Efficacy and Transport

The transport of pteridine compounds into cells is a critical step for their biological action. Studies on the transport of unconjugated pteridines in human lymphoblastoid cells, using 6-hydroxymethylpterin (B1496140) as a model, have shown that the nature of the substituent at the 6-position influences the affinity for the transport system. nih.gov Larger groups at this position, such as those found in neopterin (B1670844) and biopterin, result in a lower affinity for the transporter. nih.gov This suggests that the stereochemistry and bulk of substituents at C-6 in this compound derivatives could play a significant role in their cellular uptake.

Furthermore, research in the protozoan parasite Leishmania has identified specific transporters, such as ORF G, that are responsible for the uptake of pteridines like biopterin and folic acid, but not the antifolate drug methotrexate. embopress.orgnih.gov This highlights the specificity of these transport systems and implies that the stereochemical presentation of a this compound derivative could determine its recognition and subsequent transport into the target cell.

While direct studies on the stereochemical influence on the efficacy and transport of this compound derivatives are not extensively detailed in the provided search results, the established principles of stereoselectivity in drug action and transport strongly suggest that this is a critical parameter to consider in their design and development. The differential interaction of enantiomers with chiral biological macromolecules like enzymes and transporters can lead to significant differences in their pharmacodynamic and pharmacokinetic profiles.

Tail Geometry and PABA Modifications in Inhibitor Design

A significant portion of the research on this compound derivatives has been in the context of developing antifolates, which are compounds that interfere with the synthesis of folic acid. In many microorganisms, dihydropteroate (B1496061) synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) and para-aminobenzoic acid (PABA). This compound serves as a precursor to molecules that can mimic DHPP and, when coupled to a PABA-like "tail," can act as potent inhibitors of DHPS.

The geometry and chemical nature of this tail region are critical for effective inhibition. A study investigating 2,4-diaminopteridine-based compounds as precursors for antifolates in Plasmodium falciparum proposed that compounds like 2,4-diamino-6-hydroxymethyl-pteridine (DAP) could be enzymatically coupled to a PABA moiety to form potent inhibitors of dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. nih.gov This concept underscores the importance of the tail portion of the molecule in interacting with folate-metabolizing enzymes.

Advanced Analytical and Characterization Techniques in 2,4 Diaminopteridin 6 Yl Methanol Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of (2,4-Diaminopteridin-6-yl)methanol. By analyzing the magnetic properties of its atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals include those for the protons on the pteridine (B1203161) ring, the amino groups, and the hydroxymethyl group. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). washington.edu

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key signals correspond to the carbon atoms of the pteridine core and the hydroxymethyl substituent. researchgate.net Due to the low natural abundance of ¹³C, these spectra often require longer acquisition times but offer a clear, resolved view of the carbon skeleton without the complexities of proton-proton coupling. researchgate.net

Table 1: Illustrative NMR Data for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~150.9 |

| C4 | - | ~163.6 |

| C6 | ~7.8 (doublet) | ~143.2 |

| C7-H | ~8.5 (singlet) | ~155.0 |

| -CH₂OH (methylene) | ~4.7 (singlet) | ~62.0 |

| -CH₂OH (hydroxyl) | ~5.5 (broad singlet) | - |

| -NH₂ (at C2) | ~6.8 (broad singlet) | - |

| -NH₂ (at C4) | ~7.2 (broad singlet) | - |

Note: Exact chemical shifts can vary depending on the solvent and concentration. Data presented is a composite from typical pteridine structures for illustrative purposes.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals by showing correlations between them. bas.bg

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₇H₈N₆O and a molecular weight of approximately 192.18 g/mol . spectrabase.comsigmaaldrich.com

In MS analysis, the molecule is ionized, and the resulting molecular ion (M⁺) and any fragment ions are separated based on their mass-to-charge ratio (m/z). libretexts.org Electron Impact (EI) ionization is a "hard" technique that often leads to significant fragmentation, providing valuable structural information. libretexts.org The fragmentation pattern is a unique fingerprint of the molecule. For this compound, common fragmentation pathways involve the loss of the hydroxymethyl group (-CH₂OH) or parts of the pyrimidine (B1678525) and pyrazine (B50134) rings. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. nih.gov This hyphenated technique is particularly useful for analyzing the compound in complex mixtures, as it allows for the separation of this compound from other components before it enters the mass spectrometer for identification and quantification. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. researchgate.net This technique is excellent for identifying the functional groups present in this compound. nih.gov The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which correspond to particular bond vibrations.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3100 | N-H stretching | Amino groups (-NH₂) |

| 3300-3200 | O-H stretching | Hydroxyl group (-OH) |

| 3000-2850 | C-H stretching | Aliphatic C-H (in -CH₂OH) |

| ~1650 | N-H bending | Amino groups (-NH₂) |

| 1600-1450 | C=C and C=N stretching | Pteridine ring system |

| ~1050 | C-O stretching | Hydroxymethyl group (-CH₂OH) |

Note: This table presents typical ranges for the indicated functional groups. Specific peak positions can be found on a measured spectrum. nist.govlibretexts.org

The presence of strong, broad bands for O-H and N-H stretching, along with characteristic absorptions for the pteridine ring and the C-O bond, confirms the structure of the compound. libretexts.org

UV-Visible (UV-Vis) spectrophotometry is a straightforward and effective method for the quantitative analysis of this compound in solution. iajps.com The technique is based on the principle that molecules absorb light at specific wavelengths. The pteridine ring system contains conjugated double bonds, which results in strong absorption in the UV range. researchgate.net

To perform a quantitative analysis, a calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations. researchgate.net The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve, following the Beer-Lambert law. iajps.com The wavelength of maximum absorbance (λmax) for pteridine derivatives is typically in the UV region, and measurements are often performed at or near this wavelength to ensure maximum sensitivity. iajps.com

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, purification, and quantification of this compound. google.com The method is highly versatile and can be adapted for various analytical needs.

In a typical reversed-phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. chromatographyonline.com For pteridine compounds, the mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. google.comnih.gov

A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from closely related impurities. google.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, ensuring high sensitivity. researchgate.netresearchgate.net The retention time—the time it takes for the compound to travel through the column—is a characteristic feature used for identification, while the peak area is proportional to its concentration, allowing for accurate quantification. researchgate.net This method is crucial for monitoring the purity of this compound, especially in its role as an intermediate in pharmaceutical synthesis. google.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). This technology utilizes columns packed with smaller sub-2 μm particles, which necessitates instrumentation capable of handling much higher operating pressures, often exceeding 15,000 psi. youtube.com The core advantage of UPLC lies in its ability to enhance chromatographic efficiency, leading to sharper, narrower peaks and a greater ability to separate complex mixtures in a fraction of the time required by HPLC systems. youtube.com

In the context of this compound research, UPLC is an invaluable tool for purity assessment, stability studies, and quantitative analysis. The increased peak capacity allows for the robust separation of the primary compound from trace impurities, synthetic byproducts, or degradation products. youtube.com The technology's sensitivity is particularly beneficial when dealing with minute sample quantities, a common scenario in the analysis of novel compounds or biological samples. nih.gov UPLC systems, often coupled with mass spectrometry (UPLC-MS), provide a powerful platform for both quantitative analysis and structural elucidation of pteridine derivatives. nih.govwaters.com This combination allows for the rapid development of highly specific and sensitive analytical methods, which are essential for applications ranging from pharmaceutical quality control to metabolic phenotyping. waters.comnih.gov

Table 1: Comparison of Typical HPLC and UPLC System Characteristics

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | 3,000 - 6,000 psi | > 15,000 psi |

| Resolution | Good | Very High |

| Analysis Speed | Slower | Up to 9x faster than HPLC |

| Sensitivity | Standard | Enhanced |

| Solvent Consumption | Higher | Lower |

This table presents a generalized comparison based on principles discussed in the cited literature. youtube.com

Chiral Separation and Enantiomeric Purity Assessment of this compound Derivatives

While this compound itself is not chiral, many of its important derivatives are. A prominent example is Methotrexate (B535133), an antimetabolite that contains the (2,4-diaminopteridin-6-yl)methyl group and possesses a chiral center. nih.gov For such chiral compounds, the different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is of paramount importance for pharmaceutical development and quality control. scirp.org Analytical techniques that can accurately determine the enantiomeric purity are crucial for ensuring the safety and efficacy of therapeutic agents derived from the pteridine scaffold. nih.govmdpi.com

A highly sensitive method for the chiral separation of pteridine derivatives like Methotrexate involves Electrokinetic Chromatography (EKC) coupled with quenched phosphorescence detection. nih.gov EKC is a mode of capillary electrophoresis where a chiral selector is added to the background electrolyte, enabling the separation of enantiomers based on their differential interactions with the selector. mdpi.com

In a specific application for assessing the enantiomeric purity of L-Methotrexate, quenched phosphorescence was employed as a novel detection method. nih.gov This technique is based on the dynamic quenching of a highly luminescent phosphorophore by the analyte. The study utilized 1-bromo-4-naphthalene sulfonic acid (BrNS) as the phosphorophore, whose strong emission is quenched by both the L- and D-enantiomers of Methotrexate. This indirect detection mode provides significantly enhanced sensitivity compared to standard UV absorption methods. nih.gov

The separation was achieved using 2-hydroxypropyl-β-cyclodextrin as the chiral selector. Researchers optimized the analytical conditions to achieve a clear separation between the desired L-Methotrexate and its enantiomeric impurity, D-Methotrexate, with a resolution of approximately 1.5. This method proved to be exceptionally sensitive, with a limit of detection (LOD) an order of magnitude better than previously published techniques. nih.gov

Table 2: Optimized Conditions for Chiral EKC Separation of Methotrexate Enantiomers

| Parameter | Condition |

|---|---|

| Technique | Electrokinetic Chromatography (EKC) |

| Detection Mode | Quenched Phosphorescence |

| Phosphorophore | 1 mM 1-bromo-4-naphthalene sulfonic acid (BrNS) |

| Chiral Selector | 3 mg/mL 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) |

| Background Electrolyte | 25 mM phosphate (B84403) buffer (pH 7.0) with 20% Methanol |

| Applied Voltage | 30 kV |

| Resolution (L- and D-MTX) | ~1.5 |

| Limit of Detection (LOD) | 3.2 x 10⁻⁷ M |

| Limit of Quantitation (LOQ) | 1.1 x 10⁻⁶ M |

Data sourced from a study on the chiral separation of Methotrexate. nih.gov

Polarimetry is a well-established, non-destructive analytical technique used to assess the enantiomeric purity of chiral compounds. The method is based on the principle that enantiomers of a chiral molecule rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation is an intrinsic property of a chiral compound under defined conditions (e.g., temperature, solvent, and wavelength of light).

For a derivative of this compound that is chiral, polarimetry can be used to determine the enantiomeric excess (e.e.) of a sample. This is achieved by measuring the observed optical rotation of the sample solution in a polarimeter. The enantiomeric excess is then calculated by comparing the sample's observed specific rotation to the known specific rotation of the pure enantiomer.

Future Research Directions and Therapeutic Potential

Development of Novel (2,4-Diaminopteridin-6-yl)methanol Derivatives with Enhanced Selectivity

The development of new derivatives of this compound with improved selectivity is a primary focus of current research. The core structure of this compound allows for a variety of chemical modifications, including oxidation to create formyl and carboxyl derivatives, reduction of functional groups, and nucleophilic substitution to introduce new functionalities. These modifications aim to enhance the therapeutic efficacy of the resulting compounds while minimizing off-target effects.

A significant area of investigation is the synthesis of derivatives that can overcome drug resistance in cancer cells and pathogens. By altering the chemical structure, researchers aim to create molecules that can evade resistance mechanisms and maintain their therapeutic activity. Structure-based drug design is a key strategy in this endeavor, utilizing the known three-dimensional structures of target enzymes to guide the synthesis of more selective and potent inhibitors. nih.gov

Exploration of Multi-Targeting Approaches in Drug Design

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of many diseases. dovepress.com Multi-target drug discovery, which aims to design single molecules that can interact with multiple biological targets, offers a promising alternative. dovepress.comnih.gov This approach can lead to enhanced therapeutic efficacy, reduced potential for drug resistance, and a more favorable side effect profile. nih.gov

This compound serves as an excellent scaffold for the development of multi-target agents. For instance, research has focused on creating derivatives that can simultaneously inhibit both dihydrofolate reductase (DHFR) and other key enzymes in the folate pathway of parasites. nih.gov This dual-inhibition strategy is particularly relevant for treating diseases caused by kinetoplastids, such as Leishmaniasis and Trypanosomiasis, where resistance to single-target drugs is a significant problem. nih.gov The systematic, multidisciplinary approach of combining computational fragment-based design with crystallographic structure determination has proven successful in developing selective antiparasitic compounds that affect multiple trypanosomatid enzymes. nih.gov

Investigation of this compound in Neglected Tropical Diseases

Neglected tropical diseases (NTDs) represent a significant global health burden, affecting billions of people, primarily in low-income countries. frontiersin.org There is an urgent need for new, effective, and affordable treatments for these diseases. The pteridine (B1203161) scaffold, including this compound, has shown promise as a starting point for the development of drugs against various NTDs.

The folate pathway is a validated drug target in many parasitic protozoa that cause NTDs. nih.gov As this compound and its derivatives can inhibit key enzymes in this pathway, they are being actively investigated for their potential to treat diseases like Leishmaniasis and Chagas disease. nih.govdundee.ac.uk Research has demonstrated that certain pteridine derivatives exhibit potent and selective inhibition of pteridine reductase 1 (PTR1), an important enzyme in Leishmania. nih.gov Furthermore, high-throughput screening has identified 2,4-diamino-6-methylpyrimidines as a promising class of compounds for the treatment of Chagas' disease. dundee.ac.uk

Advanced Synthetic Strategies for Scalable and Sustainable Production

As promising drug candidates emerge from research, the development of efficient and sustainable methods for their large-scale production becomes crucial. Traditional synthetic routes can often be lengthy, expensive, and environmentally unfriendly. Therefore, a key area of future research is the development of advanced synthetic strategies for this compound and its derivatives.

One approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov For example, the displacement of the chloride from 6-(chloromethyl)pteridine-2,4-diamine hydrochloride with various anilines and aliphatic amines has been successfully carried out using microwave irradiation to produce a range of derivatives in high yields. nih.gov Other areas of exploration include the use of green chemistry principles, such as employing less hazardous solvents and reagents, and developing catalytic methods to improve efficiency and reduce waste.

Integration of Computational and Experimental Methodologies for Rational Drug Discovery

The integration of computational and experimental approaches is revolutionizing the field of drug discovery. eurekaselect.comnih.govwiley.com Computer-aided drug design (CADD) allows for the rapid screening of large virtual libraries of compounds, the prediction of their binding affinities to target proteins, and the in silico assessment of their pharmacokinetic properties. nih.govwiley.com This "fail early, fail cheap" approach helps to prioritize the most promising candidates for synthesis and experimental testing, thereby saving time and resources. eurekaselect.com

For this compound, computational methods are being used to guide the design of new derivatives with improved properties. nih.gov By combining computational modeling with experimental techniques like X-ray crystallography, researchers can gain a detailed understanding of the structure-activity relationships of these compounds. nih.gov This knowledge is then used to rationally design the next generation of inhibitors with enhanced potency and selectivity. nih.gov

Research into Bioavailability and Pharmacokinetic Profiles of New Derivatives

A crucial aspect of drug development is ensuring that a new compound can reach its target in the body in sufficient concentrations to be effective. This involves studying its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as its pharmacokinetic profile. Poor bioavailability and unfavorable pharmacokinetics are common reasons for the failure of drug candidates in clinical trials.

Future research on this compound derivatives will need to place a strong emphasis on optimizing their pharmacokinetic properties. This includes designing molecules that are more readily absorbed, have a suitable distribution in the body, are metabolized at an appropriate rate, and are cleared from the body in a timely manner. The integration of computational tools to predict ADME properties early in the drug discovery process will be essential. eurekaselect.com Furthermore, experimental studies in animal models will be necessary to determine the in vivo pharmacokinetic profiles of promising new derivatives. nih.gov

Q & A

Q. What are the optimized synthetic routes for (2,4-Diaminopteridin-6-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via condensation of 1,2-dicarbonyl compounds with diaminopyrimidine derivatives in glacial acetic acid under reflux (100–160°C). Key factors include:

- Substitution positions : Optimal reactivity occurs at positions 6 and 7 of the pteridine core .

- Solvent choice : Acetic acid enhances protonation of intermediates, improving reaction efficiency .

- Temperature control : Higher temperatures (≥120°C) reduce side reactions but require inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR identify the hydroxymethyl group (δ ~4.5 ppm for CHOH) and aromatic protons (δ ~8.0–9.0 ppm) .

- IR : Stretching vibrations for NH (~3300–3500 cm) and C=O (if oxidized; ~1680 cm) confirm functional groups .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98% by area normalization) .

Q. What storage conditions are recommended to maintain the stability of this compound?

Methodological Answer:

- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation .

- Atmosphere : Use inert gas (N/Ar) to minimize oxidation of the hydroxymethyl group .

- Handling : Avoid prolonged exposure to light, which may induce photolytic cleavage of the pteridine ring .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with dihydrofolate reductase (DHFR)?

Methodological Answer:

- Software : AutoDock with Lamarckian genetic algorithm (LGA) for conformational sampling .

- Parameters :

- Grid spacing: 0.375 Å around DHFR’s active site (PDB: 1U72).

- Energy evaluations: 2.5 million steps per run, repeated 10× for statistical robustness .

- Validation : Compare docking scores (ΔG ~-9.5 kcal/mol) with experimental IC values from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for this compound?

Methodological Answer: Discrepancies in IC values may arise from:

- Purity : Validate compound integrity via HPLC and mass spectrometry .

- Assay conditions : Standardize pH (7.4), temperature (37°C), and cofactor (NADPH) concentrations .

- Control experiments : Use methotrexate as a positive control for DHFR inhibition and account for solvent effects (e.g., DMSO <1% v/v) .

Q. How can structure-activity relationship (SAR) studies enhance the antifolate activity of this compound derivatives?

Methodological Answer:

- Modifications : Replace the hydroxymethyl group with bioisosteres (e.g., carboxyethyl or propargyl) to improve binding to folate receptors .

- Key metrics :

- Lipophilicity : LogP <1.5 (via octanol-water partitioning) enhances solubility.

- Binding affinity : Optimize hydrogen bonding with DHFR residues (e.g., Asp27, Leu22) .

Q. What advanced analytical methods quantify degradation products of this compound under stress conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報